molecular formula C₁₉H₂₂N₂O B123151 Epicinchonine CAS No. 485-70-1

Epicinchonine

Cat. No. B123151
CAS RN: 485-70-1
M. Wt: 294.4 g/mol
InChI Key: KMPWYEUPVWOPIM-YXUGBTPSSA-N
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Description

Synthesis Analysis

The synthesis of epicinchonine derivatives has been explored in several studies. For instance, the preparation of 9-amino(9-deoxy)epicinchonine was achieved by reacting cinchonine with hydrazoic acid in a Mitsunobu reaction, followed by in situ reduction of the resulting azides . Another study reported the synthesis of the tetracyclic cores of natural products, which, while not directly epicinchonine, provides insight into the synthetic strategies that could be applied to epicinchonine derivatives .

Molecular Structure Analysis

The molecular structure of epicinchonine has been investigated through X-ray structure analysis and theoretical calculations. An intramolecular hydrogen bond was identified in the crystal structure of 9-epi-10,11-dihydrocinchonine, which is a derivative of epicinchonine . The conformation of the molecule was found to depend on the absolute configuration at a specific carbon atom and the protonation state of the quinuclidine nitrogen atom.

Chemical Reactions Analysis

Epicinchonine derivatives have been utilized in various chemical reactions. For example, chiral amino-phosphine precatalysts derived from 9-amino(9-deoxy) epicinchonine were developed and used in the asymmetric aldol reaction of isocyanoacetate nucleophiles with high enantio- and diastereoselectivities . Additionally, epicinchonine-thiourea hybrid organocatalysts were investigated for their enantioselective decarboxylative protonation of α-amino malonate hemiester, providing insights into the mechanism and origin of enantioselectivity in such reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of epicinchonine derivatives have been studied in the context of their catalytic and biological activities. For instance, the immobilization of chiral 9-amino epicinchonine on mesoporous materials enhanced the enantioselectivity and catalytic activity in the asymmetric transfer hydrogenation of aromatic ketones . Novel epicinchonidine-1,2,3-triazole compounds exhibited promising antimalarial activity, cholinesterase inhibition, and tumor anti-proliferation, while being non-cytotoxic against a non-tumor healthy cell line .

Scientific Research Applications

Enantioselective Organocatalytic Activity

Epicinchonine derivatives, specifically 9-amino(9-deoxy) epicinchonine, have been synthesized and evaluated for their organocatalytic activity. They are effective in asymmetric organocatalysis, particularly in the Michael addition reaction, which is crucial for creating enantiomerically pure compounds in organic chemistry. A study by Ye, Dixon, and Hynes (2005) highlighted the high enantioselectivity induced by these derivatives in the malonate ester Michael addition to a range of nitro olefins (Ye, Dixon, & Hynes, 2005).

Asymmetric Transfer Hydrogenation

Epicinchonine has been utilized in asymmetric transfer hydrogenation, as evidenced by the work of Liu Yang (2008). The synthesis of chiral sulfonamides from epicinchonine and their application in the asymmetric transfer hydrogenation of acetophenone achieved high conversion rates, indicating the potential of epicinchonine in catalysis and synthetic chemistry applications (Liu Yang, 2008).

Conformational Analysis in Catalysis

The conformational analysis of epicinchonine amides has been critical in understanding their role in inducing asymmetry in enantioselective decarboxylation reactions. Brunner, Schmidt, and Prommesberger (2000) provided insights into the preferred conformations of these amides, which is fundamental for optimizing their use as chiral base catalysts (Brunner, Schmidt, & Prommesberger, 2000).

Novel Catalytic Applications

Further research by He et al. (2006) explored the use of 9-amino(9-deoxy)epicinchonine in iridium and rhodium catalytic systems for asymmetric transfer hydrogenation. Their findings demonstrate the versatility of epicinchonine in various catalytic applications, achieving good to excellent conversions and enantioselectivities with different aromatic ketones (He et al., 2006).

Role in Asymmetric Aldol Reactions

Sladojevich et al. (2011) developed a new class of chiral amino-phosphine precatalysts derived from 9-amino(9-deoxy) epicinchona alkaloids. These precatalysts, combined with Ag(I) salts, proved effective in asymmetric aldol reactions involving isocyanoacetate nucleophiles, achieving high diastereoselectivities and enantioselectivities (Sladojevich et al., 2011).

Future Directions

Epicinchonine and its derivatives have been evaluated for asymmetric organocatalytic activity in the dimethyl malonate Michael addition to β-nitrostyrene . This suggests potential future directions in the field of asymmetric organocatalysis .

properties

IUPAC Name

(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h2-7,9,13-14,18-19,22H,1,8,10-12H2/t13-,14-,18+,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPWYEUPVWOPIM-YXUGBTPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@H]1CN2CC[C@H]1C[C@@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00859217
Record name Epicinchonine
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Molecular Weight

294.4 g/mol
Source PubChem
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Product Name

Epicinchonine

CAS RN

485-70-1, 118-10-5
Record name (9R)-Cinchonan-9-ol
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Record name cinchonine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
124
Citations
EC Taylor, SF Martin - Journal of the American Chemical Society, 1972 - ACS Publications
8a (R3= H) was followed by spontaneous, intramolecular Michael addition to give a mixture of desoxyquinine and desoxyquinidine (9a)(38%) which was converted by base-catalyzed …
Number of citations: 40 pubs.acs.org
H Brunner, P Schmidt, M Prommesberger - Tetrahedron: Asymmetry, 2000 - Elsevier
Amides of 9-amino(9-deoxy)epicinchonine have been used as chiral base catalysts to induce asymmetry in enantioselective decarboxylation reactions. To understand the reaction …
Number of citations: 24 www.sciencedirect.com
LL Lou, S Li, H Du, J Zhang, W Yu, K Yu… - ChemCatChem, 2016 - Wiley Online Library
A short‐mesochannel SBA‐15 material functionalized with propylthiol groups was prepared by co‐condensation and applied to the immobilization of chiral 9‐amino epicinchonine. After …
JT Kowalik, T Lipińska, BJ Oleksyn, J Sliwiński - Enantiomer, 1999 - europepmc.org
X-ray structure analysis was carried out for a single crystal of 9-epi-10, 11-dihydrocinchonine in the form of free base obtained by stereoselective interconversion of cinchonine via 9-O-…
Number of citations: 14 europepmc.org
BJ Oleksyn, A Suszko-Purzycka, G Dive… - Journal of …, 1992 - Elsevier
In the present work, the conformation analysis, electrostatic potential calculations, and proton affinity evaluation are carried out for Cinchona alkaloids using theoretical molecular …
Number of citations: 32 www.sciencedirect.com
TM Lipińska, K Piechocka, M Denisiuk, B Chmiel… - ARKIVOC, 2012 - arkat-usa.org
… case hydrolysis of tosylate 4b, its remaining is as first isolated (with ethyl acetate), next the starting alkaloid 2b (with pure methoxyethanol), then a new product 5 and 9-epicinchonine 2d …
Number of citations: 2 www.arkat-usa.org
J Ye, DJ Dixon, PS Hynes - Chemical communications, 2005 - pubs.rsc.org
A family of 9-amino(9-deoxy) epicinchonine derivatives, possessing a range of mono- and bidentate hydrogen bond donor groups at the 9-position, were synthesised and evaluated for …
Number of citations: 343 pubs.rsc.org
HE Wei, B ZHANG, LIU Peng, SUN Xiaoli… - Chinese Journal of …, 2006 - Elsevier
… The complexes of 9-amino (9-deoxy) epiquinine and 9-amino (9-deoxy) epicinchonine … The Ir-complex of 9-amino (9-deoxy) epicinchonine was also applied in the hydrogenation …
Number of citations: 8 www.sciencedirect.com
H Caner, PU Biedermann… - … , Biological, and Chemical …, 2003 - Wiley Online Library
… , cinchonidine, epiquinine, epiquinidine, epicinchonine, and epicinchonidine using the … parameters of an intramolecular hydrogen bond in 10,11dihydro-epicinchonine with N1. . .…
Number of citations: 96 onlinelibrary.wiley.com
W He, BL Zhang, R Jiang, P Liu, XL Sun, SY Zhang - Tetrahedron letters, 2006 - Elsevier
9-Amino(9-deoxy)epiquinine and 9-amino(9-deoxy)epicinchonine were applied in asymmetric transfer hydrogenation of aromatic ketones in both iridium and rhodium catalytic systems …
Number of citations: 29 www.sciencedirect.com

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